

# historical synthesis attempts of 4,5-Acridinediamine

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## Compound of Interest

Compound Name: 4,5-Acridinediamine

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An In-depth Technical Guide to the Historical Synthesis of Acridinediamines

## Preface

This technical guide provides a comprehensive overview of historical and contemporary synthetic strategies for acridinediamine derivatives. While the primary focus of this document is on the synthesis of **4,5-Acridinediamine**, a thorough review of available scientific literature reveals a notable scarcity of documented synthetic routes specifically for this isomer. However, the principles and methodologies applied to the synthesis of other acridinediamines, such as the isomeric 4,9-diaminoacridines and the well-known 3,6-diaminoacridine (proflavine), offer valuable insights and directly applicable strategies for the synthesis of the 4,5-diamine scaffold.

This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to provide a detailed understanding of the synthetic pathways, experimental protocols, and key chemical transformations involved in the creation of these vital heterocyclic compounds.

## General Approaches to Acridine Synthesis

The synthesis of the acridine core is a critical first step in the preparation of acridinediamines. Historically, several named reactions have been employed to construct this tricyclic system. There is no single general method for the synthesis of all acridine derivatives; however, direct functionalization of the acridine ring is a common strategy to reduce the number of synthetic

steps.<sup>[1]</sup> Classic electrophilic substitutions on the acridine ring are often not regioselective and can lead to polyfunctionalized products.<sup>[1]</sup>

## Synthesis of 4,9-Diaminoacridines: An Optimized Multi-Step Approach

A notable advancement in the synthesis of diaminoacridines is the development of optimized, multi-step routes that are greener, simpler, and more efficient than previous methods. These improved pathways often result in significantly higher overall yields.<sup>[1][2]</sup>

### Experimental Protocol: Optimized Synthesis of 4,9-Diaminoacridines

This protocol describes an improved synthetic route starting from 4-bromo-3-nitroanisole.<sup>[1]</sup>

#### Step 1: Synthesis of Intermediate Compound 4<sup>[1]</sup>

- Dissolve 4-bromo-3-nitroanisole (1 equiv., 4.36 mmol, 1.0117 g) in toluene (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
- Add  $\text{Cs}_2\text{CO}_3$  (1.4 equiv., 6.10 mmol, 1.9875 g),  $\text{Pd}(\text{OAc})_2$  (0.05 equiv., 0.22 mmol, 0.0494 g), and rac-BINAP (0.08 equiv., 0.35 mmol, 0.2179 g) to the flask.
- After approximately 5 minutes, add methyl 2-amino-4-chlorobenzoate (1 equiv., 4.36 mmol, 0.8093 g).
- Heat the mixture to 120 °C in an oil bath for 2 hours, monitoring the reaction progress by TLC until the starting material is no longer visible.

**Subsequent Steps:** The synthesis continues through a series of reactions including nucleophilic aromatic substitution, reduction, and alkylation to yield the final 4,9-diaminoacridine product.<sup>[1]</sup> A previously reported route involved a time-consuming (6 hours) nucleophilic aromatic substitution on a 9-chloroacridine intermediate.<sup>[1]</sup> The newer methods aim to improve upon these earlier, less efficient steps.

### Quantitative Data Summary

Step	Reactants	Reagents /Catalysts	Solvent	Conditions	Yield	Reference
Buchwald-Hartwig Coupling	4-bromo-3-nitroanisole, methyl 2-amino-4-chlorobenzoate	Cs <sub>2</sub> CO <sub>3</sub> , Pd(OAc) <sub>2</sub> , rac-BINAP	Toluene	120 °C, 2 h	Not specified in snippet	[1]
Overall Yield (Improved Route)	4,9-diaminoacridines from intermediate 6	Multiple steps	Multiple	Multiple	21%	[1]
Overall Yield (Previous Route)	4,9-diaminoacridines from intermediate 6	Multiple steps	Multiple	Multiple	13%	[1]

## Experimental Workflow

Caption: Optimized synthetic workflow for 4,9-diaminoacridines.

## Synthesis of Proflavine (3,6-Diaminoacridine) Derivatives

Proflavine, an acridine derivative first identified as an antibacterial agent, has been a subject of extensive research, leading to the development of various synthetic derivatives.[3][4] The synthesis of these derivatives often involves modification of the proflavine core.

## Experimental Protocol: Synthesis of 3,6-Diisothiocyanatoacridine

This protocol outlines an improved synthesis of a key intermediate for proflavine-based ureas. [5]

- Combine proflavine hemisulfate hydrate (300 mg, 1.43 mmol), thiophosgene (0.22 mL, 2.87 mmol), and chloroform (30 mL) in a flask.
- While shaking the mixture intensively, add 5 mL of a stock solution of sodium carbonate (0.45 g in 25 mL H<sub>2</sub>O) every 5 minutes.
- The resulting 3,6-diisothiocyanatoacridine can be purified by crystallization from toluene.

## Quantitative Data Summary

Product	Starting Material	Reagents	Solvent	Yield (Improved)	Yield (Previous)	Reference
3,6-Diisothiocyanatoacridine	Proflavine hemisulfate hydrate	Thiophosgene, Sodium Carbonate	Chloroform	83%	53%	[5]

## Experimental Workflow

Caption: Synthesis of a proflavine derivative intermediate.

## Synthesis via Nitration and Reduction of the Acridine Core

A classical approach to introduce amino groups onto the acridine ring involves nitration followed by reduction. This method has been used for the synthesis of various aminoacridines.

## Experimental Protocol: Synthesis of Diaminoacridine via Dinitroacridine

This protocol describes a general procedure for the synthesis of diaminoacridines from acridine.

## Step 1: Nitration of Acridine

- Cool 1 mL of concentrated  $\text{H}_2\text{SO}_4$  to 0 °C in a 125 mL Erlenmeyer flask.
- Add 0.179 g of acridine to the cooled acid.
- Cool the mixture again to 0-10 °C.
- Add a cooled mixture of 1 mL of concentrated  $\text{HNO}_3$  dropwise using a Pasteur pipette.
- Stir the reaction mixture for 4 to 5 hours at 0-5 °C.
- Pour the mixture into ice to precipitate the product, which is then separated, washed, dried, and recrystallized from alcohol.

## Step 2: Reduction of Dinitroacridine to Diaminoacridine

- Dissolve 0.269 g of dinitroacridine in 6 mL of ethanol.
- Add 0.5 g of tin and 2 mL of 36% concentrated HCl.
- Reflux the mixture for 1-3 hours.
- After cooling, neutralize the mixture with 20% NaOH.
- Remove the solvent under reduced pressure and recrystallize the residue.

## Quantitative Data Summary

Step	Starting Material	Reagents	Conditions	Yield	Reference
Nitration	Acridine	$\text{H}_2\text{SO}_4$ , $\text{HNO}_3$	0-5 °C, 4-5 h	86% (for a dinitroacridine)	
Reduction	Dinitroacridine	Sn, HCl	Reflux, 1-3 h	30% (for 2,9-diaminoacridine)	

## Experimental Workflow

Caption: Nitration and reduction route to diaminoacridines.

## Conclusion

The synthesis of acridinediamines is a well-established field with a rich history of methodological development. While specific protocols for **4,5-Acridinediamine** are not prominently featured in the surveyed literature, the synthetic strategies for other isomers provide a robust framework for its potential synthesis. Modern approaches emphasize efficiency, safety, and environmental considerations, leading to higher yields and simpler procedures. The methodologies detailed in this guide, from multi-step convergent syntheses to classical nitration-reduction sequences, offer a versatile toolkit for researchers and professionals engaged in the synthesis of this important class of compounds for drug discovery and other applications. Further research into regioselective functionalization of the acridine core may pave the way for more direct and efficient syntheses of less common isomers like **4,5-Acridinediamine**.

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